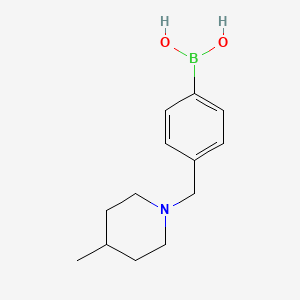
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
説明
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. It is widely used in the synthesis of various biologically active molecules and has shown promising results in scientific research.
科学的研究の応用
Organic Synthesis
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid: is commonly used in organic synthesis due to its ability to form stable covalent bonds with other organic compounds. This characteristic makes it valuable for Suzuki coupling reactions, which are pivotal in constructing carbon-carbon bonds in the synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmaceuticals. Its boronic acid moiety can interact with biological molecules, making it a potential candidate for the development of new drugs, especially in the realm of targeted cancer therapies where boronic acids have shown promise .
Material Science
The compound’s structural properties allow it to be used in the development of novel materials. For instance, it can be incorporated into polymers to enhance their stability and modify their surface characteristics, which is beneficial in creating materials with specific desired properties .
Catalysis
This phenylboronic acid derivative can act as a ligand in catalytic systems. It can stabilize transition metal catalysts and enhance their reactivity, which is crucial in various catalytic processes, including those used in industrial chemical production .
Nonlinear Optical Materials
Research indicates that derivatives of this compound, such as (4-methylphenyl)-(4-methylpiperidin-1-yl) methanone , have been explored for their nonlinear optical potentials. These materials are important for protecting human parts and optical sensors from harmful laser light by attenuating the incident laser beams .
Sensor Development
The boronic acid group is known for its affinity to diols, which makes it useful in the development of chemical sensors. Sensors based on this compound can detect sugars and other diol-containing molecules, which has applications in medical diagnostics and environmental monitoring .
Agricultural Chemistry
In the field of agricultural chemistry, boronic acids are explored for their potential use as herbicides or growth regulators. The specific interactions of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid with plant enzymes could lead to the development of new agrochemicals .
Theoretical and Computational Chemistry
The compound’s electronic and structural properties are subjects of theoretical studies using computational methods like density functional theory. These studies aim to predict and tune the properties of the compound for various applications, including those mentioned above .
作用機序
Target of Action
The primary target of the compound 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the action of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid result in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions .
Action Environment
The action, efficacy, and stability of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid are influenced by various environmental factors. For instance, the SM coupling reaction, which the compound is involved in, benefits from exceptionally mild and functional group tolerant reaction conditions . The organoboron reagent, which includes this compound, is relatively stable, readily prepared, and generally environmentally benign .
特性
IUPAC Name |
[4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRITPVLQKRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



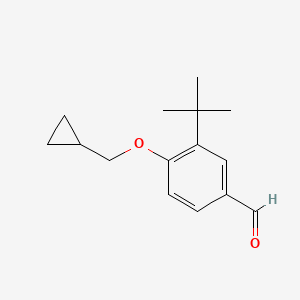
![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)
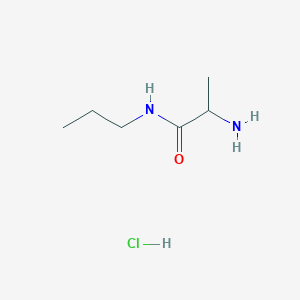
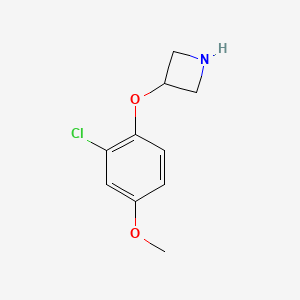

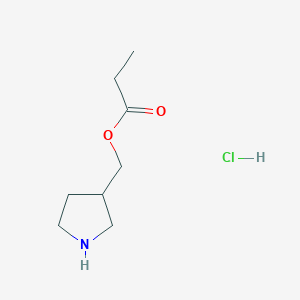
![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)


![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)
